

In-Depth Technical Guide to 5-Hydroxy-7-acetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-7-acetoxy-8-methoxyflavone

Cat. No.: B019757

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **5-Hydroxy-7-acetoxy-8-methoxyflavone**, a notable flavone derivative with potential applications in pharmacology and drug development.

Core Chemical Properties

5-Hydroxy-7-acetoxy-8-methoxyflavone, identified by the CAS number 95480-80-1, is a substituted flavone with the molecular formula $C_{18}H_{14}O_6$ and a molecular weight of 326.30 g/mol. [1] Its structure features a foundational flavone backbone with a hydroxyl group at the 5-position, an acetoxy group at the 7-position, and a methoxy group at the 8-position. This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

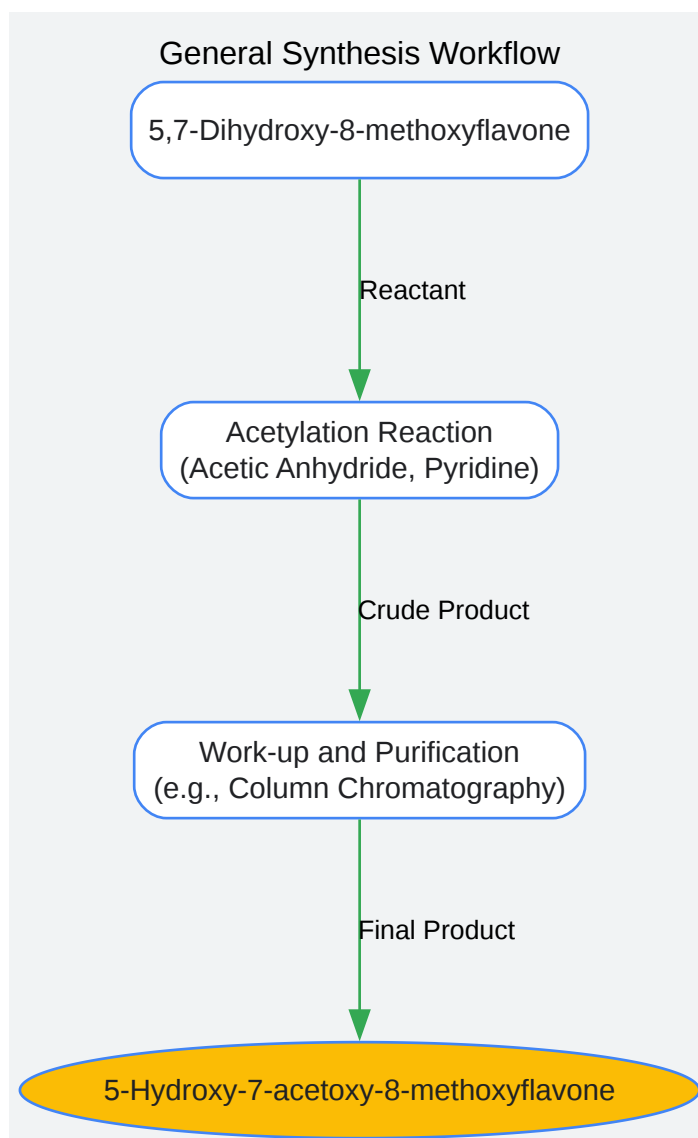
Property	Value	Source
CAS Number	95480-80-1	[1]
Molecular Formula	C18H14O6	[1]
Molecular Weight	326.30 g/mol	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Note: Experimental values for melting point, boiling point, and specific spectral data (NMR, IR, UV-Vis) for **5-Hydroxy-7-acetoxy-8-methoxyflavone** are not readily available in the surveyed literature. The data presented is based on available chemical supplier information.

Synthesis Protocol: Acetylation of 5-Hydroxy-7,8-dimethoxyflavone

While a specific, detailed protocol for the synthesis of **5-Hydroxy-7-acetoxy-8-methoxyflavone** is not extensively documented, a general and reliable method involves the selective acetylation of the corresponding 7-hydroxyflavone precursor. The synthesis would logically proceed from 5,7-dihydroxy-8-methoxyflavone.

Experimental Workflow for Synthesis



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Caption: General workflow for the synthesis of **5-Hydroxy-7-acetoxy-8-methoxyflavone**.

Methodology:

- Dissolution of Precursor: Dissolve 5,7-dihydroxy-8-methoxyflavone in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).
- Acetylation: Add acetic anhydride to the solution. The reaction is typically stirred at room temperature or gently heated to facilitate the selective acetylation of the more reactive 7-hydroxyl group. The 5-hydroxyl group is generally less reactive due to hydrogen bonding with the adjacent carbonyl group.

- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching and Extraction:** Upon completion, the reaction mixture is quenched by the addition of ice-water. The product is then extracted with a suitable organic solvent, such as ethyl acetate.
- **Washing:** The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **5-Hydroxy-7-acetoxy-8-methoxyflavone** is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure compound.

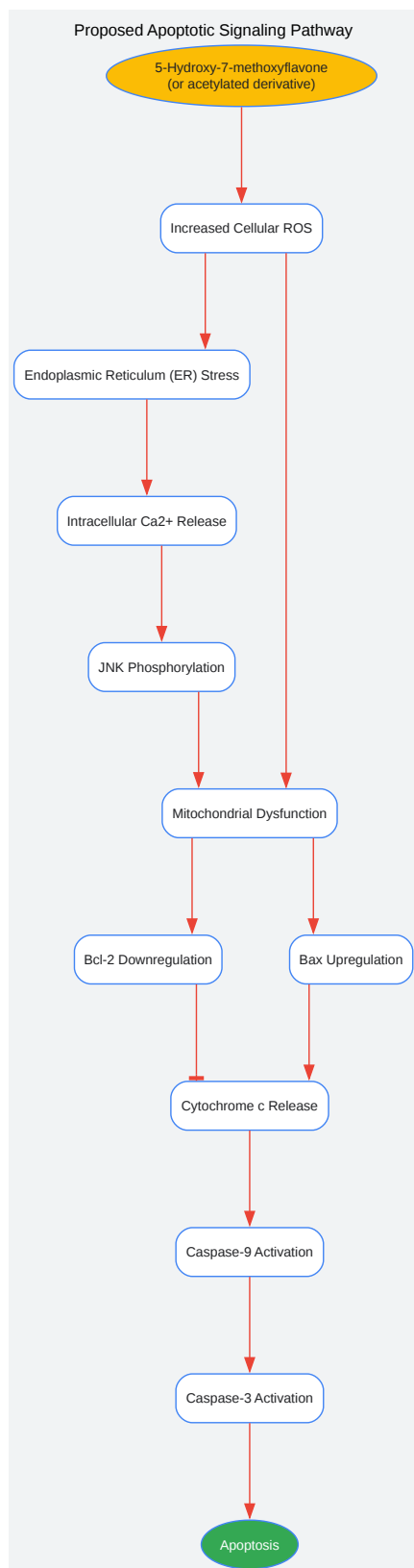
Biological Activity and Signaling Pathways

While direct experimental studies on the biological activity of **5-Hydroxy-7-acetoxy-8-methoxyflavone** are limited, research on its parent compound, 5-hydroxy-7-methoxyflavone (HMF), provides significant insights into its potential pharmacological effects. HMF has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving the generation of reactive oxygen species (ROS).^{[2][3]} This pro-oxidant activity triggers a cascade of cellular events leading to programmed cell death.

The acetylation of flavonoids can modulate their biological activity, often enhancing their efficacy. For instance, acetylation can improve the bioavailability and cellular uptake of flavonoids, potentially leading to increased potency.

Proposed Signaling Pathway for Apoptosis Induction

The apoptotic pathway initiated by the parent compound, 5-hydroxy-7-methoxyflavone, and likely relevant to its acetylated derivative, involves the interplay between ROS generation, endoplasmic reticulum (ER) stress, and the mitochondrial pathway.



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Caption: Proposed signaling cascade for flavone-induced apoptosis.

Experimental Protocol for Investigating Apoptosis:

To experimentally validate the apoptotic effects and the underlying signaling pathway of **5-Hydroxy-7-acetoxy-8-methoxyflavone**, the following methodologies, adapted from studies on the parent compound, can be employed:

- Cell Culture and Treatment:
 - Culture a relevant cancer cell line (e.g., HCT-116 human colon carcinoma cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
 - Treat the cells with varying concentrations of **5-Hydroxy-7-acetoxy-8-methoxyflavone** for specific time points. A vehicle control (e.g., DMSO) should be run in parallel.
- Cell Viability Assay (MTT Assay):
 - Seed cells in a 96-well plate and treat with the compound.
 - After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
- Detection of Reactive Oxygen Species (ROS):
 - Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
 - Treat cells with the flavone, then incubate with DCFH-DA.
 - Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.
- Western Blot Analysis for Protein Expression:
 - Lyse the treated and control cells to extract total protein.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, phosphorylated JNK).
- Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

5-Hydroxy-7-acetoxy-8-methoxyflavone is a compound of interest for further investigation in the field of drug discovery. Based on the known activities of its parent compound, it holds promise as a potential pro-apoptotic agent. Future research should focus on obtaining detailed experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to fully elucidate its biological activities and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such research endeavors.

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- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 5-Hydroxy-7-acetoxy-8-methoxyflavone]. BenchChem, [2025]. [Online PDF]. Available at:

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